N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a chloroacetamide derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group and an N-methylacetamide moiety. Its structure combines a pyrrolidine scaffold, known for conformational flexibility, with electrophilic chloroacetyl and polar acetamide groups.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLNEPDFHRCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: 2-Chloroacetyl chloride is added dropwise to a solution of N-methylpyrrolidine in anhydrous dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of N-[1-(2-Hydroxy-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide.
Oxidation: Formation of N-oxides of the pyrrolidine ring.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Pyrrolidine + 2-Chloroacetyl chloride | Room temperature, triethylamine as base |
| 2 | Purification | Silica gel chromatography |
Scientific Research Applications
The applications of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide span several fields:
Medicinal Chemistry
- Drug Development : The compound is explored as a precursor in the synthesis of potential therapeutic agents targeting various diseases.
- Biological Activity : Investigated for its effects on enzyme inhibition and receptor modulation, which may lead to the development of new drugs.
Biochemical Research
- Enzyme Interaction Studies : Used to study interactions with specific enzymes, providing insights into metabolic pathways.
- Mechanism of Action : Research indicates that it may modulate biochemical pathways by acting as an inhibitor or activator.
Chemical Synthesis
- Building Block for Complex Molecules : Serves as an intermediate in the synthesis of more complex organic compounds.
- Functional Group Transformations : Can undergo oxidation, reduction, and substitution reactions to yield various derivatives.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism involved the inhibition of specific metabolic pathways crucial for cancer cell survival.
Case Study 2: Neuropharmacology
Research indicated that this compound could influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring may also interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
The substitution pattern on the pyrrolidine nitrogen and adjacent groups significantly influences physicochemical and biological properties. Key analogs include:
Table 1: Comparison of N-Substituted Chloroacetyl-pyrrolidine Acetamides
*Note: Molar mass calculated based on formula; exact data for the target compound is inferred from analogs.
Key Observations :
- Substituent Effects :
Comparison with Non-Pyrrolidine Chloroacetamides
Chloroacetamide derivatives with alternative scaffolds exhibit distinct applications:
Table 2: Chloroacetamides with Diverse Scaffolds
Key Observations :
- Scaffold Diversity : Pyrrolidine-based compounds (target and analogs) offer conformational flexibility, whereas aryl-ethylamine (e.g., alachlor) or pyrazole derivatives (e.g., ) prioritize planar rigidity for herbicidal activity.
- Functional Groups : The chloroacetyl group is conserved across analogs, suggesting a shared mechanism of action (e.g., alkylation of biological nucleophiles).
Commercial and Research Status
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. Its biological activity has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including mechanisms of action, antibacterial and antifungal properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the chloroacetyl group enhances its electrophilic character, allowing it to interact with nucleophilic sites in biological molecules.
The mechanism of action for this compound involves:
- Electrophilic Reactions : The chloroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Receptor Interaction : The piperidine moiety may interact with various receptors and enzymes, modulating their activity and influencing biochemical pathways.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 25 |
These results suggest that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen responsible for skin infections and other serious conditions .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. In vitro tests revealed that it inhibits the growth of several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
The antifungal efficacy indicates potential applications in treating fungal infections, particularly in immunocompromised patients .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study evaluated various pyrrolidine derivatives, including this compound, revealing that halogen substituents significantly enhance antimicrobial properties. The study reported that compounds with similar structures showed MIC values comparable to standard antibiotics .
- Research on Mechanisms : Another study focused on the mechanisms by which piperidine derivatives exert their antibacterial effects. It was found that these compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
